

MS049: Mechanism of Action and Key Properties

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: MS049

CAS No.: 1502816-23-0

Cat. No.: S536357

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MS049 acts as an arginine mimetic. Its ethylenediamino moiety anchors into the substrate-binding channel of PRMT4 and PRMT6, forming key hydrogen bonds to compete with natural substrates and inhibit enzyme activity [1]. The table below summarizes its core characteristics:

Property	Description
Primary Targets	PRMT4 (IC ₅₀ = 34 nM) and PRMT6 (IC ₅₀ = 43 nM) [2] [3] [4].
Selectivity	Highly selective for PRMT4/6 over other PRMTs (e.g., >300-fold selective over PRMT1/3) [5] [1] and a broad range of other epigenetic targets [2] [1].
Cellular Activity	Reduces levels of asymmetric dimethylation of PRMT6 substrate H3R2 (IC ₅₀ = 0.97 μM) and PRMT4 substrate Med12 (IC ₅₀ = 1.4 μM) [3] [4].
Key Research Use	A chemical probe for dissecting the biological functions and dysregulation of PRMT4 and PRMT6 in health and disease [6] [1].

Quantitative Data Summary

The potency and selectivity of **MS049** have been characterized through various biochemical and cellular assays. The following table consolidates the key quantitative data available from the search results.

Parameter	Value	Experimental Context	Source
PRMT4 IC ₅₀	34 nM	Cell-free biochemical assay	[2] [5] [4]
PRMT6 IC ₅₀	43 nM	Cell-free biochemical assay	[2] [5] [4]
PRMT8 IC ₅₀	1600 nM	Cell-free biochemical assay	[3]
Cellular IC ₅₀ (H3R2me2a)	0.97 µM	HEK293 cells, 20-hour treatment	[3] [4]
Cellular IC ₅₀ (Med12me2a)	1.4 µM	HEK293 cells, 72-hour treatment	[3] [4]
Solubility (DMSO)	≥ 31 mg/mL (124.82 mM)	For free base form	[3]
Solubility (DMSO)	56 mg/mL (174.3 mM)	For dihydrochloride salt form	[2] [4]

Experimental Protocols

The search results provide details on how **MS049** has been used in cellular experiments, particularly Western Blot analysis, to validate its target engagement and functional effects.

Western Blot Analysis to Assess PRMT6 Inhibition in Cells

This protocol measures the reduction of the H3R2me2a mark, a specific histone modification catalyzed by PRMT6 [3] [4].

- **Cell Line:** HEK293 cells [3] [4].
- **Compound Treatment:** Cells are treated with **MS049** across a concentration range (e.g., 0.1, 1, 10 µM) [3].
- **Incubation Time:** 20 hours [3] [4].
- **Key Outcome Measurement:** Reduction in H3R2me2a levels, visualized and quantified via Western Blotting [3] [4].

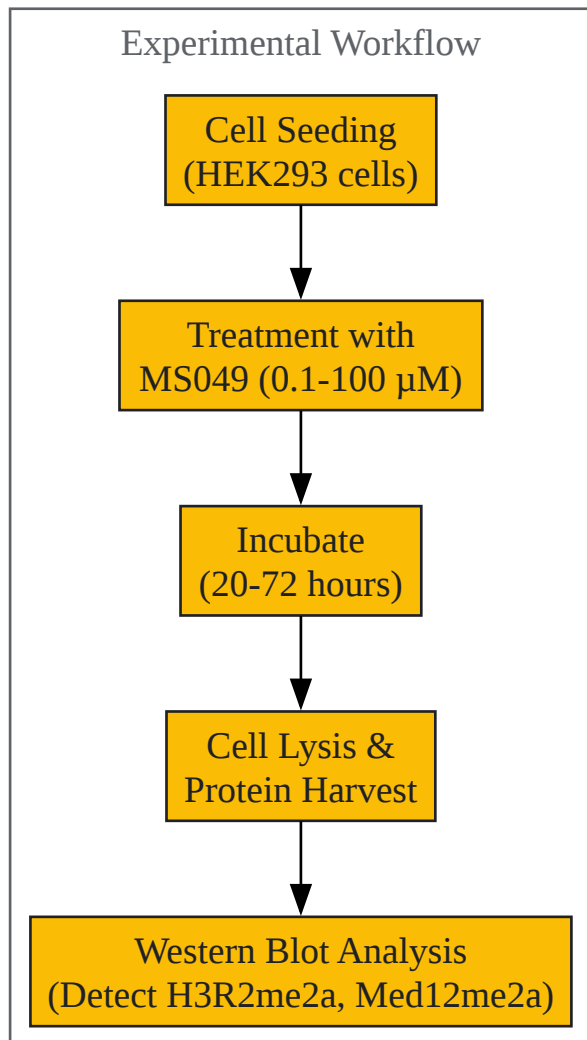
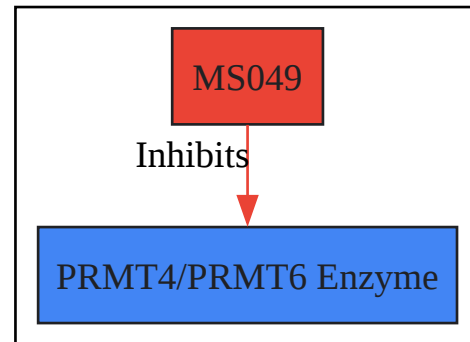
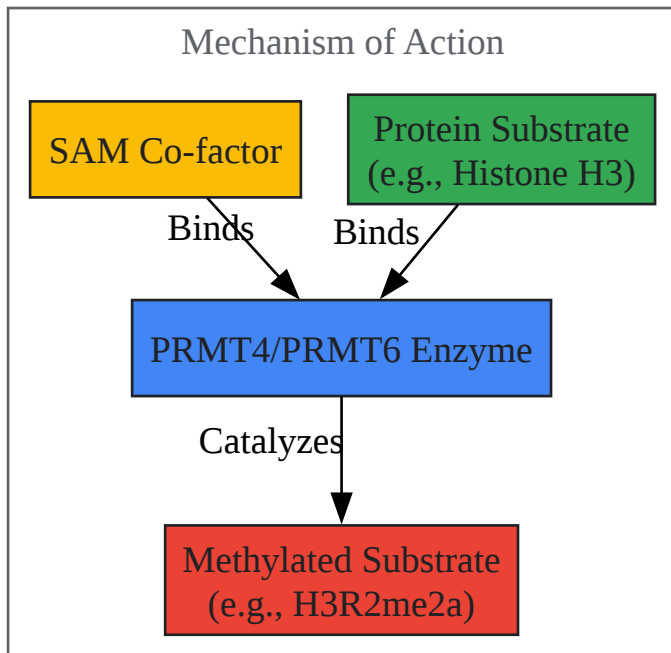
Western Blot Analysis to Assess PRMT4 Inhibition in Cells

This protocol measures the reduction of asymmetric dimethylation on Med12 (Med12-Rme2a), a non-histone substrate of PRMT4 [3] [4].

- **Cell Line:** HEK293 cells [3] [4].
- **Compound Treatment:** Cells are treated with **MS049** across a concentration range (e.g., 0.1, 1, 10, 100 μ M) [3].
- **Incubation Time:** 72 hours [3] [4].
- **Key Outcome Measurement:** Reduction in Med12-Rme2a levels, visualized and quantified via Western Blotting [3] [4].

Biological Pathway and Experimental Workflow

The diagram below illustrates the mechanism of action of **MS049** and a generalized workflow for its application in cell-based experiments.



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Important Considerations for Researchers

- **Negative Control:** A dedicated negative control molecule, **MS049N**, has been developed alongside the probe. It is structurally similar but pharmacologically inactive and should be used in parallel to confirm that observed effects are due to specific PRMT4/6 inhibition [6] [1].
- **Form Distinction:** Pay close attention to the specific form of **MS049** you are using. The **free base** (CAS 1502816-23-0) and the **dihydrochloride salt** (CAS 2095432-59-8) have different molecular weights and solubilities, which will impact molarity calculations for stock solution preparation [3] [4].
- **In Vivo Data:** Note that the search results explicitly state that as of the time of the cited sources, **no animal in vivo data** for **MS049** had been reported [5].

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References

1. Discovery of a Potent, Selective and Cell-active Dual ... [pmc.ncbi.nlm.nih.gov]
2. MS049 | Histone Methyltransferase inhibitor | Mechanism [selleckchem.com]
3. MS049 | PRMT4/PRMT6 Inhibitor [medchemexpress.com]
4. MS049 | PRMT4 and PRMT6 inhibitor | CAS 2095432-59-8 [invivochem.com]
5. MS049 (hydrochloride) - PRMT4/6 Inhibitor for Epigenetic ... [apexbt.com]
6. MS049 | Structural Genomics Consortium [thesgc.org]

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